molecular formula C7H8FN3O B13452556 5-Amino-2-fluorobenzohydrazide CAS No. 1314936-68-9

5-Amino-2-fluorobenzohydrazide

Cat. No.: B13452556
CAS No.: 1314936-68-9
M. Wt: 169.16 g/mol
InChI Key: QMNZYLQMCRHTPC-UHFFFAOYSA-N
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Description

Significance of Hydrazide and Benzohydrazide (B10538) Motifs in Pharmaceutical Sciences

The hydrazide (-CONHNH2) and its aromatic counterpart, benzohydrazide, are fundamental building blocks in the synthesis of pharmaceuticals. thepharmajournal.com The hydrazide-hydrazone scaffold (-CO–NH–N=C(R)-) is a particularly important pharmacophore, a molecular feature responsible for a drug's biological activity. nih.gov This structural motif is present in numerous compounds that have demonstrated a broad range of therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antitubercular properties. thepharmajournal.com

The versatility of benzohydrazides stems from their ability to serve as a lead compound, a starting point for the design and synthesis of more potent and selective drug candidates. thepharmajournal.com Their chemical nature allows for straightforward reactions with aldehydes and ketones to form hydrazones, enabling the creation of large and diverse libraries of compounds for biological screening. thepharmajournal.com This adaptability has made the benzohydrazide moiety a common feature in many antitubercular agents and a valuable entity in medicinal chemistry research for developing novel pharmaceutical agents. researchgate.net

Table 1: Reported Biological Activities of Benzohydrazide Derivatives

Biological ActivityReference
Anticancer thepharmajournal.com, nih.gov
Antimicrobial (Antibacterial, Antifungal) thepharmajournal.com, researchgate.net,
Anticonvulsant thepharmajournal.com, nih.gov
Anti-inflammatory thepharmajournal.com
Antimalarial thepharmajournal.com
Antitubercular thepharmajournal.com,
Antiviral thepharmajournal.com
Antioxidant nih.gov

Role of Fluorine and Amino Substituents in Modulating Biological Activity and Chemical Reactivity within Benzohydrazide Frameworks

The introduction of fluorine and amino groups onto the benzohydrazide framework profoundly influences the molecule's properties, enhancing its potential as a drug candidate.

Fluorine: The incorporation of fluorine into small molecules is a widely used strategy in medicinal chemistry to enhance biological activity. nih.govelsevierpure.com Fluorine, being the most electronegative element, creates a strong and polarized carbon-fluorine bond. nih.govresearchgate.net This can lead to several beneficial effects:

Increased Lipophilicity: The C-F bond is more hydrophobic than the C-H bond, which can improve a drug's ability to cross cell membranes and increase its bioavailability. wikipedia.org

Enhanced Binding Affinity: Fluorine's small size allows it to mimic hydrogen atoms, enabling the fluorinated molecule to fit into enzyme active sites while potentially forming stronger interactions. nih.govresearchgate.net

Metabolic Stability: The strength of the C-F bond can make the molecule more resistant to metabolic breakdown, prolonging its duration of action. nih.gov

Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions. researchgate.net

The positive impact of fluorine is evident in numerous approved drugs, where its inclusion leads to enhanced potency and improved pharmacokinetic profiles. nih.govnih.gov

Amino Group: The amino group (-NH2) is another crucial substituent that can significantly modulate a molecule's biological activity. researchgate.netnih.gov Its presence can:

Introduce Hydrogen Bonding Sites: The amino group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like proteins and enzymes.

Influence Solubility: The polarity of the amino group can improve a compound's water solubility, which is often a desirable property for drug candidates.

Serve as a Reactive Handle: The amino group provides a site for further chemical modification, allowing for the synthesis of a wide range of derivatives with diverse properties. researchgate.netnih.gov

Overview of 5-Amino-2-fluorobenzohydrazide as a Precursor for Biologically Active Molecules

This compound serves as a vital starting material for the synthesis of more complex molecules with therapeutic potential. Its structure is derived from 5-amino-2-fluorobenzoic acid, a compound recognized for its own biological activities, including antimicrobial effects against Mycobacterium tuberculosis. The hydrazide derivative retains this potential while offering a reactive site for building larger, more elaborate structures.

The primary utility of this compound lies in its condensation reaction with various aldehydes and ketones to form a diverse array of Schiff bases or hydrazones. This reaction is a cornerstone of combinatorial chemistry, enabling the rapid generation of compound libraries for high-throughput screening.

For instance, derivatives of benzohydrazide have been synthesized to create potent inhibitors of enzymes like epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. nih.govmdpi.com By systematically modifying the substituents on the benzohydrazide core, researchers can fine-tune the molecule's properties to achieve optimal inhibitory activity against specific cancer cell lines. nih.gov Similarly, amino acid derivatives have been attached to hydrazides to create novel antimicrobial agents. researchgate.netnih.gov The 5-amino-2-fluoro substitution pattern provides a unique starting point for creating novel derivatives with potentially enhanced efficacy and selectivity.

Current Research Landscape and Emerging Trends for Fluorinated Benzohydrazides

The field of fluorinated benzohydrazides is an active area of research, driven by the continued success of fluorine in drug design. researchgate.netrsc.org Current trends focus on several key areas:

Multitarget Inhibitors: There is a growing interest in designing single molecules that can inhibit multiple biological targets simultaneously. nih.gov Fluorinated hydrazones are being explored as scaffolds for creating dual inhibitors, for example, targeting both cholinesterases and carbonic anhydrases for potential applications in neurodegenerative diseases. nih.gov

Hybrid Molecules: Researchers are creating hybrid compounds by combining the fluorinated benzohydrazide pharmacophore with other known bioactive moieties, such as quinoline (B57606) or isatin, to develop agents with enhanced antibacterial or anticancer activity. nih.gov

Advanced Synthetic Methods: The development of more efficient and environmentally friendly methods for synthesizing fluorinated hydrazones and their derivatives is a continuous effort. researchgate.netrsc.org This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste.

Exploring New Biological Targets: While the antimicrobial and anticancer activities of benzohydrazides are well-established, researchers are now investigating their potential against a wider range of diseases. This includes their use as inhibitors of enzymes involved in various metabolic pathways and as agents targeting protein-protein interactions. nih.gov

The structural diversity and synthetic tractability of fluorinated benzohydrazides, exemplified by the this compound building block, ensure their continued importance in the ongoing search for new and effective medicines. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1314936-68-9

Molecular Formula

C7H8FN3O

Molecular Weight

169.16 g/mol

IUPAC Name

5-amino-2-fluorobenzohydrazide

InChI

InChI=1S/C7H8FN3O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,9-10H2,(H,11,12)

InChI Key

QMNZYLQMCRHTPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)NN)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving 5 Amino 2 Fluorobenzohydrazide

Established Synthetic Routes for 5-Amino-2-fluorobenzohydrazide

The synthesis of this compound can be achieved through several established methodologies, primarily involving the formation of the hydrazide functional group from a corresponding carboxylic acid or its ester derivative.

Amidation and Hydrazinolysis Approaches

A common and direct route to this compound involves the hydrazinolysis of a suitable precursor, typically an ester. This reaction is a standard method for the preparation of hydrazides. The process generally starts with the corresponding methyl or ethyl ester of 5-amino-2-fluorobenzoic acid. The ester is treated with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent such as ethanol, and heated under reflux to yield the desired this compound.

Esterification: 5-Amino-2-fluorobenzoic acid is first converted to its corresponding ester, for example, methyl 2-amino-5-fluorobenzoate.

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to produce this compound.

This two-step process is an effective way to obtain the target compound.

Derivatization from Substituted Benzoic Acids or Esters

The synthesis of this compound is intrinsically linked to the synthesis of its precursor, 5-amino-2-fluorobenzoic acid or its esters. One synthetic pathway to 2-amino-5-fluorobenzoic acid starts from 4-fluoroaniline. This raw material undergoes condensation with chloral (B1216628) hydrate and hydroxylamine (B1172632) hydrochloride to form an intermediate, which is then cyclized in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-dione. Subsequent oxidation of this dione (B5365651) under alkaline conditions with hydrogen peroxide yields 2-amino-5-fluorobenzoic acid. google.com

Another approach involves the nitration of 2-fluorobenzoic acid to introduce a nitro group at the fifth position, followed by reduction of the nitro group to an amino group. The resulting 5-amino-2-fluorobenzoic acid can then be subjected to amidation and hydrazinolysis as described previously.

A one-pot synthesis method has also been reported for related structures like 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid, suggesting potential for streamlined syntheses of similar compounds. sioc-journal.cn

Synthesis of Novel Derivatives from this compound Scaffold

The presence of the hydrazide and amino functional groups makes this compound a valuable building block for the synthesis of a wide array of derivatives, particularly heterocyclic compounds.

Condensation Reactions for Hydrazone Formation

The hydrazide functional group of this compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones. soeagra.com This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid or sulfuric acid, in an alcoholic solvent. researchgate.net The formation of the hydrazone linkage is a versatile tool for creating a diverse library of compounds. soeagra.com

The general mechanism involves a proton-catalyzed nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then dehydrates to yield the stable hydrazone product. soeagra.com The reaction is generally efficient and high-yielding. researchgate.net

Table 1: Examples of Hydrazone Formation from Hydrazides

Hydrazide Reactant Carbonyl Reactant Product Type Reference
2-Aminobenzohydrazide Terephthalaldehyde Hydrazone researchgate.net
2-Aminobenzohydrazide N-Benzylpiperidone Spiro-quinazoline researchgate.net
Isoniazid 2-Ethoxybenzaldehyde Hydrazone soeagra.com
2-Thiophenecarboxylic acid hydrazide Isatin Hydrazone researchgate.net

Cyclization Reactions for Heterocyclic Annulation (e.g., Oxadiazoles, Thiadiazoles, Triazoles)

This compound serves as a key intermediate for the synthesis of various five-membered heterocyclic rings, including oxadiazoles, thiadiazoles, and triazoles. These heterocycles are of significant interest in medicinal chemistry.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from hydrazides through several methods. One common approach involves the cyclization of a hydrazide with carbon disulfide in the presence of a base, followed by further reactions. Alternatively, oxidative cyclization of semicarbazones, which can be derived from hydrazides, using reagents like iodine can also yield 2-amino-5-substituted-1,3,4-oxadiazoles. nih.gov Another method involves the reaction of hydrazides with orthoesters. nih.gov

Thiadiazoles: Similarly, 1,3,4-thiadiazoles can be prepared from the this compound scaffold. A frequent method is the acylation of a thiosemicarbazide (B42300), which can be formed from the hydrazide, followed by dehydration using agents like sulfuric acid or polyphosphoric acid. nih.gov Oxidative cyclization of thiosemicarbazones with reagents such as ferric chloride is another route to 2-amino-5-substituted thiadiazoles. nih.gov The reaction of the hydrazide with an isothiocyanate can also lead to thiadiazole derivatives.

Triazoles: The synthesis of 1,2,4-triazoles can also be initiated from this compound. For instance, reaction of a hydrazide with a thiosemicarbazide can produce an intermediate that upon treatment with a base like sodium hydroxide (B78521) undergoes ring closure to form a 1,2,4-triazole-3-thiol derivative. Another strategy involves the reaction of N-cyano amidines with hydroxylamine, which can lead to the formation of amino-1,2,4-oxadiazoles, highlighting the diverse cyclization pathways available. researchgate.net

Table 2: Synthesis of Heterocycles from Hydrazide Precursors

Heterocycle Synthetic Method Key Reagents Reference
1,3,4-Oxadiazole (B1194373) Cyclization of hydrazide Carbon disulfide, base
1,3,4-Oxadiazole Oxidative cyclization of semicarbazone Iodine nih.gov
1,3,4-Thiadiazole Acylation and dehydration of thiosemicarbazide Sulfuric acid nih.gov
1,3,4-Thiadiazole Oxidative cyclization of thiosemicarbazone Ferric chloride nih.gov
1,2,4-Triazole (B32235) Ring closure of thiosemicarbazide derivative Sodium hydroxide

Modifications at the Amino Group

The amino group at the 5-position of the benzohydrazide (B10538) ring offers another site for chemical modification, allowing for the synthesis of a wider range of derivatives. Standard reactions for modifying amino groups can be employed. nih.gov

One common modification is acylation , where the amino group reacts with an acylating agent, such as an acid chloride or anhydride, to form an amide. For example, reaction with bromoacetyl bromide in a basic medium can introduce an N-substituted-2-bromoacetamide group. researchgate.net

Another important transformation is diazotization . The amino group can be converted to a diazonium salt by treatment with a nitrous acid source, such as sodium nitrite (B80452) in an acidic medium. This diazonium salt can then be used in various coupling reactions to introduce different functionalities. For instance, diazotization of related N-benzylidene anthranilic acids can lead to the formation of azo compounds. nih.gov

Furthermore, reductive alkylation is a valuable method for introducing alkyl groups to the amino function. This reaction involves treating the amino compound with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. nih.gov

These modifications at the amino group significantly expand the chemical space that can be explored starting from the this compound scaffold.

Modifications on the Benzene (B151609) Ring Substituents

The reactivity of the benzene ring in this compound is primarily dictated by the interplay of the activating amino group and the deactivating, yet ortho,para-directing, fluorine atom. This electronic landscape allows for a range of chemical modifications, enabling the synthesis of a variety of derivatives.

The amino group (NH2) is a key site for derivatization. Standard reactions such as acylation and sulfonylation can be employed to introduce a wide array of functional groups, thereby altering the molecule's steric and electronic properties. For instance, the reaction with various sulfonyl chlorides can yield a library of sulfonamide derivatives.

Another significant transformation of the amino group involves diazotization. The primary aromatic amine can be converted into a diazonium salt using reagents like sodium nitrite in an acidic medium. This intermediate is highly versatile and can undergo a variety of subsequent reactions. For example, in a Sandmeyer-type reaction, the diazonium group can be replaced by a range of substituents, including halogens, cyano, or hydroxyl groups. This provides a powerful tool for introducing diverse functionalities onto the benzene ring that might not be accessible through direct substitution reactions.

Furthermore, the fluorine atom, although generally considered a poor leaving group in nucleophilic aromatic substitution (SNAr), can be displaced under specific conditions, particularly when the aromatic ring is further activated by strongly electron-withdrawing groups or through modern catalytic methods. Recent advancements in photoredox catalysis have shown promise in the functionalization of unactivated fluoroarenes, opening up new avenues for the modification of the fluorine substituent in this compound. nih.gov

Below is a table summarizing potential modifications on the benzene ring of this compound based on established chemical principles.

Reaction TypeReagent/ConditionsPotential Product
Acylation of Amino GroupAcyl chloride, PyridineN-Acyl-5-amino-2-fluorobenzohydrazide
Sulfonylation of Amino GroupSulfonyl chloride, BaseN-Sulfonyl-5-amino-2-fluorobenzohydrazide
DiazotizationNaNO₂, HCl, 0-5 °C2-Fluoro-5-hydrazinocarbonylbenzenediazonium chloride
Sandmeyer Reaction (from diazonium salt)CuCl/HCl5-Chloro-2-fluorobenzohydrazide
Sandmeyer Reaction (from diazonium salt)CuBr/HBr5-Bromo-2-fluorobenzohydrazide
Sandmeyer Reaction (from diazonium salt)CuCN/KCN5-Cyano-2-fluorobenzohydrazide
Schiemann Reaction (from diazonium salt)HBF₄, heat2,5-Difluorobenzohydrazide
Nucleophilic Aromatic SubstitutionStrong nucleophile, specific conditions5-Amino-2-(nucleophile)benzohydrazide

Reaction Mechanisms and Optimization of Synthetic Pathways

The diazotization of the amino group proceeds through the formation of a nitrosonium ion (NO⁺) in situ from sodium nitrite and a strong acid. The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and elimination of water to yield the diazonium salt. The temperature of this reaction is critical, as diazonium salts can be unstable at higher temperatures.

Nucleophilic aromatic substitution (SNAr) reactions on fluorinated aromatic rings, while challenging, typically proceed via a Meisenheimer complex intermediate. youtube.com The rate of this reaction is highly dependent on the nature of the nucleophile, the solvent, and the presence of electron-withdrawing groups on the aromatic ring. Optimization of these parameters is key to achieving successful substitution. For instance, the use of highly polar aprotic solvents can help to stabilize the charged intermediate and accelerate the reaction.

In the context of multistep syntheses, such as the preparation of substituted 5-aminobenzimidazoles from difluoronitrobenzene precursors, the sequential and quantitative replacement of fluorine atoms is a key optimization parameter. nih.gov The choice of nucleophiles and reaction conditions at each step determines the final substitution pattern. The reduction of nitro groups to amines is another critical step that can be optimized by selecting the appropriate catalyst and reaction conditions, such as using palladium on carbon with a hydrogen source like ammonium (B1175870) formate. nih.gov

The table below outlines key considerations for the optimization of synthetic pathways involving this compound.

Reaction StepKey Optimization ParametersMechanistic Consideration
DiazotizationTemperature control (0-5 °C), acid concentrationStability of the diazonium salt intermediate
Nucleophilic Aromatic SubstitutionChoice of nucleophile, solvent polarity, reaction temperature, catalyst (if applicable)Stabilization of the Meisenheimer complex
Reduction of Nitro GroupsCatalyst selection (e.g., Pd/C, SnCl₂), hydrogen source, reaction timeEfficiency and selectivity of the reduction
Acylation/SulfonylationBase selection, reaction temperature, stoichiometry of reagentsActivation of the amine and prevention of side reactions

By carefully controlling these parameters, chemists can efficiently synthesize a wide range of derivatives from this compound, paving the way for the discovery of new molecules with valuable properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 5 Amino 2 Fluorobenzohydrazide Analogues

Correlating Structural Modifications to Biological Efficacy

The biological efficacy of compounds derived from the 5-Amino-2-fluorobenzohydrazide scaffold is profoundly influenced by structural modifications. Research into related benzohydrazide (B10538) and quinazolinone structures demonstrates that targeted alterations can yield potent agents for various therapeutic areas, including cancer and infectious diseases.

A key strategy involves using the hydrazide moiety as a linker or a precursor for further cyclization. For instance, derivatives of the structurally similar 2-amino-5-fluorobenzoic acid have been synthesized to create novel fluoroquinazolinones with anticancer properties. mdpi.comscispace.com In one study, 2-amino-5-fluorobenzoic acid was treated with 4-fluorobenzoyl chloride, and the resulting intermediate was cyclized and further modified. mdpi.comscispace.com This approach led to the development of compounds with significant cytotoxic activity against human cancer cell lines. mdpi.comscispace.com

One notable derivative, Compound 6 (3-(3-Iminoindolin-2-one)-6-fluoro-2-(4-flurophenyl)quinazoline-4(3H)-one) , which incorporates an iminoindolin-2-one substituent, demonstrated potent activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 75.2 nM. mdpi.comscispace.com Another analogue, Compound 10e (containing a 4-nitrobenzylideneamino group) , was highly active against the MDA-MBA-231 breast cancer cell line, showing an IC₅₀ of 170.08 nM. mdpi.comscispace.com These findings underscore how complex heterocyclic additions to the core structure can dramatically enhance biological efficacy.

In the context of antifungal agents, SAR studies on aromatic acylhydrazones, which share the benzohydrazide core, have shown that modifying the aromatic ring (Ring A) is critical for activity. nih.gov While many potent compounds in this class feature bromine atoms, research has successfully identified bioisosteres—substituents with similar physical or chemical properties—to replace them. nih.gov The introduction of cyano (CN) and trifluoromethyl (CF₃) groups onto the benzoyl ring of acylhydrazones resulted in compounds with strong antifungal activity against Cryptococcus neoformans. nih.gov For example, 4-cyanobenzoyl- and 4-trifluoromethylbenzoylhydrazones (compounds 5.11 and 5.13) exhibited potent minimum inhibitory concentration (MIC₈₀) values. nih.gov This indicates that the core scaffold is amenable to substitutions with various electron-withdrawing groups to achieve high potency.

Positional and Electronic Effects of Substituents on Activity Profiles

The position and electronic nature (electron-donating or electron-withdrawing) of substituents on the aromatic rings of this compound analogues are critical determinants of their activity profiles.

Positional Effects: The spatial arrangement of substituents on the phenyl ring significantly impacts biological activity. In studies of acylhydrazone-based antifungal agents, the substitution pattern on the benzoyl moiety (Ring A) was found to be crucial. nih.gov For example, compounds with a 3,5-dibromophenyl group as Ring A generally showed better tolerance for chlorine substitutions on a second aromatic ring (Ring B) than their bromine counterparts. nih.gov Conversely, having a 2,3-dibromophenyl group as Ring A appeared to impair antifungal activity, with several compounds in this series showing no appreciable effect. nih.gov Furthermore, a compound bearing a 4-fluorophenyl group as Ring A exhibited good antifungal activity and selectivity, whereas analogues with a 3-fluorophenyl group were either less effective or not selective. nih.gov This highlights that even a minor shift in a substituent's position, such as from the 3- to the 4-position, can lead to substantial differences in the efficacy and safety profile.

Electronic Effects: The electronic properties of substituents play a pivotal role. Electron-withdrawing groups (EWGs) often enhance the biological activity of benzohydrazide derivatives. In studies of hydrazide derivatives as potential herbicides, compounds substituted with strong EWGs like trifluoromethyl (CF₃) showed effective inhibition of photosynthetic electron transport (PET). mdpi.com Similarly, in the search for antifungal agents, the replacement of bromine with EWGs like CN and CF₃ yielded compounds with high potency. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure of the biological target, ligand-based drug design provides a powerful approach to discover and optimize new therapeutic agents. nih.govnih.gov This strategy relies on the principle that molecules with similar structures or chemical features often exhibit similar biological activities. nih.gov Pharmacophore modeling is a cornerstone of this approach, aiming to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to interact with a specific receptor and elicit a biological response. pharmacophorejournal.com

A pharmacophore model is constructed by analyzing a set of active compounds and identifying their common structural features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic centers (HC), aromatic rings (RA), and positively or negatively ionizable groups. pharmacophorejournal.commdpi.com For analogues of this compound, a hypothetical pharmacophore model can be derived from the SAR data.

The key features would likely include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the hydrazide group and potentially the fluorine atom.

Hydrogen Bond Donors (HBD): The N-H groups of the primary amine (-NH₂) and the hydrazide (-CONHNH₂) moiety.

Aromatic Ring / Hydrophobic Feature: The fluorinated benzene (B151609) ring.

For example, a successful pharmacophore model developed for a different class of inhibitors consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.id Another model identified two hydrogen bond acceptors, two aromatic rings, and one charged group as critical for activity. pharmacophorejournal.com By mapping these features in 3D space, a pharmacophore model serves as a template for virtual screening of compound libraries to find new molecules that fit the model and are therefore likely to be active. ugm.ac.idresearchgate.net This computational approach accelerates the identification of novel lead compounds for further development. nih.gov

Pre Clinical Biological Activity and Mechanistic Investigations of 5 Amino 2 Fluorobenzohydrazide Derivatives

Anticancer and Antiproliferative Activities

The quest for novel and effective anticancer agents has led to the exploration of various synthetic compounds, including derivatives of 5-amino-2-fluorobenzohydrazide. These derivatives have shown promising results in pre-clinical studies, exhibiting cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.

In Vitro Cytotoxicity Evaluation against Cancer Cell Lines

Derivatives of this compound have been the subject of numerous in vitro studies to assess their cytotoxic potential against a panel of human cancer cell lines. Research has shown that these compounds can exhibit significant antiproliferative activity. For instance, certain benzo[d]isothiazole hydrazones, which can be synthesized from hydrazide precursors, have demonstrated cytotoxicity at micromolar concentrations against various leukemia and solid tumor cell lines. ddg-pharmfac.net

The substitution pattern on the benzohydrazide (B10538) scaffold plays a critical role in determining the cytotoxic potency. For example, in a series of benzo[d]isothiazole hydrazones, a hydroxyl group at the ortho position of a phenyl ring was found to be crucial for antiproliferative activity, while a fluorine substitution at the meta-position was preferred over ortho- or para-positions. ddg-pharmfac.net Similarly, in another study involving acridine (B1665455) N-acylhydrazone derivatives, the compound with a fluorine substituent showed a pronounced effect on the metabolic activity of A549 lung cancer cells. mdpi.com

Isatin-hydrazide derivatives have also been synthesized and evaluated for their antiproliferative activities. One such derivative, compound 5i, exhibited the most potent activity against the MCF-7 breast cancer cell line with an IC50 value of 9.29 ± 0.97 µM. frontiersin.org Furthermore, new vadimezan (B1683794) hydrazone derivatives were tested against a range of cancer cell lines, with one compound showing promising cytotoxic activity against the NCI-460 lung cancer cell line with an IC50 value of 7.01 ± 0.53 μM. researchgate.net

The following table summarizes the in vitro cytotoxic activities of selected this compound derivatives and related compounds against various cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)Activity (IC50)Reference(s)
Benzo[d]isothiazole hydrazone (2h)Leukemia and solid tumor cellsMicromolar concentrations ddg-pharmfac.net
Acridine N-acylhydrazone (3b, -F)A549 (lung)Most active in series mdpi.com
Isatin-hydrazide derivative (5i)MCF-7 (breast)9.29 ± 0.97 µM frontiersin.org
Vadimezan hydrazone (5c)NCI-460 (lung)7.01 ± 0.53 μM researchgate.net
Quinoxaline–arylfuran derivative (QW12)HeLa (cervical)Dose-dependent inhibition mdpi.comnih.gov

Molecular Mechanisms of Action (e.g., Induction of Apoptosis, Cell Cycle Arrest, Inhibition of Cell Migration)

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with fundamental cellular processes such as apoptosis, cell cycle progression, and cell migration.

Induction of Apoptosis: Several studies have demonstrated that these derivatives can trigger programmed cell death, or apoptosis, in cancer cells. For example, a novel isatin-hydrazide derivative was found to induce apoptosis in breast cancer cells. frontiersin.org Similarly, treatment of human malignant glioma cells with a 5-fluorocytosine/cytosine deaminase gene therapy system, which can involve metabolites structurally related to fluorinated aminobenzoyl compounds, resulted in apoptosis mediated by the activation of caspases 3 and 9. nih.gov The induction of apoptosis by some hydrazone derivatives is a common mechanism of their antitumor action. researchgate.net

Cell Cycle Arrest: Disruption of the cell cycle is another key mechanism by which these compounds exert their antiproliferative effects. The fluorinated benzothiazole (B30560) analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has been shown to induce cell cycle arrest. nih.gov Aminoflavone, another fluorinated compound, induces S-phase arrest in MDA-MB-468 breast cancer cells. nih.gov This arrest is often linked to DNA damage and the subsequent activation of cell cycle checkpoints. nih.govnih.gov

Inhibition of Cell Migration: The ability of cancer cells to migrate is crucial for metastasis. Some derivatives have shown the capacity to inhibit this process. For instance, a quinoxaline–arylfuran derivative, QW12, was found to markedly inhibit the wound-healing ability of HeLa cells in a dose- and time-dependent manner, indicating its potential to suppress cell migration. mdpi.com

Modulation of Cellular Signaling Pathways

The biological activities of this compound derivatives are often mediated by their interaction with and modulation of various cellular signaling pathways.

One important pathway implicated in the action of some fluorinated anticancer agents is the aryl hydrocarbon receptor (AhR) signaling pathway. The cytotoxicity of certain benzothiazoles has been shown to be mediated through the activation of this pathway, which can lead to the induction of cytochrome P450 enzymes like CYP1A1. nih.gov

Furthermore, some derivatives have been found to affect key proteins involved in cell survival and proliferation. For example, treatment with artemisinin (B1665778) derivatives, which share some structural features with complex hydrazones, resulted in a loss of the anti-apoptotic protein survivin and a decrease in androgen receptor and prostate-specific antigen expression in prostate cancer cells. researchgate.net A novel isatin-hydrazide derivative was also discovered to degrade estrogen receptor alpha (ERα) in estrogen-dependent breast cancer cells, highlighting a targeted mechanism of action. frontiersin.org

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents. The emergence of drug-resistant microbial strains has necessitated the search for new compounds with antibacterial and antifungal efficacy.

Antibacterial Spectrum and Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

A number of studies have reported the antibacterial activity of hydrazone derivatives, which can be synthesized from 2-fluorobenzohydrazide (B1295203). For instance, N′-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide demonstrated effective antimicrobial activity against a range of bacteria, including Bacillus subtilis (Gram-positive), Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas fluorescence (Gram-negative). researchgate.net The minimum inhibitory concentration (MIC) values for this compound were reported as 0.82, 2.5, 1.7, and 15.2 μg/mL against these bacteria, respectively. researchgate.net

Other carbohydrazone derivatives prepared from 2-fluorobenzohydrazide have also been assayed for their antibacterial activity against these same bacterial species. scienceopen.com The results of these studies indicate that the specific chemical structure of the derivative significantly influences its antibacterial spectrum and potency.

The following table presents the minimum inhibitory concentration (MIC) values of a selected 2-fluorobenzohydrazide derivative against various bacteria.

CompoundBacillus subtilisStaphylococcus aureusEscherichia coliPseudomonas fluorescenceReference
N′-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide0.82 µg/mL2.5 µg/mL1.7 µg/mL15.2 µg/mL researchgate.net

Antifungal Spectrum and Efficacy

The antifungal potential of this compound derivatives has also been explored. Hydrazone derivatives have been shown to possess antifungal activity against various fungal species. researchgate.net

Specifically, derivatives of 2-fluorobenzohydrazide have been tested against the fungi Candida albicans and Aspergillus niger. researchgate.netscienceopen.com For example, N′-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide showed an MIC of 37.5 μg/mL against Candida albicans. researchgate.net The screening of these compounds against fungal pathogens is a crucial step in the development of new antifungal agents.

Enzyme Inhibition Studies

The inhibitory effects of this compound derivatives have been explored against a range of enzymes, highlighting their potential as therapeutic agents. These compounds are recognized for their ability to interact with specific enzymes, which can influence various metabolic pathways. evitachem.com

Inhibition of Key Metabolic Enzymes (e.g., α-Amylase, α-Glucosidase)

Derivatives of 5-amino-nicotinic acid have been synthesized and evaluated for their inhibitory potential against α-amylase and α-glucosidase, two key enzymes in carbohydrate digestion. d-nb.infonih.gov These derivatives exhibited promising activity, with IC50 values for α-amylase inhibition ranging from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL and for α-glucosidase from 12.01 ± 0.09 to 38.01 ± 0.12 µg/mL. d-nb.infonih.gov Certain compounds within the series demonstrated significant inhibitory activities, comparable to the standard drug acarbose. d-nb.infonih.gov

Structure-activity relationship studies indicated that the presence of halogens (F, Cl, and Br) at the para position of the phenyl ring was favorable for potent α-amylase inhibition. d-nb.info Specifically, the derivative with a fluorine atom at the para position was the most potent α-amylase inhibitor, with an IC50 value of 12.17 ± 0.14 µg/mL. d-nb.info Compounds containing trifluoro, methoxy (B1213986), and nitro groups also showed good α-amylase inhibition. d-nb.info For α-glucosidase inhibition, derivatives with halogens at the para position also showed significant activity, with the 4-fluorophenyl derivative being particularly potent. d-nb.info

Similarly, a series of 5-fluoro-2-oxindole derivatives were synthesized and tested for their α-glucosidase inhibitory activity. nih.gov Several of these compounds, namely 3d, 3f, and 3i, displayed significantly better inhibitory activity than the standard, acarbose, with IC50 values of 49.89 ± 1.16 µM, 35.83 ± 0.98 µM, and 56.87 ± 0.42 µM, respectively. nih.gov Kinetic studies revealed that these compounds inhibit α-glucosidase in a reversible and mixed-type manner. nih.gov

Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Selected 5-Amino-nicotinic Acid Derivatives

CompoundSubstituentα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
2 4-Chlorophenyl12.91 ± 0.0412.72 ± 0.12
4 4-Fluorophenyl12.17 ± 0.1412.01 ± 0.09
5 4-Nitrophenyl13.57 ± 0.1713.68 ± 0.36
6 4-Methoxyphenyl13.01 ± 0.0713.11 ± 0.15
7 4-Bromophenyl12.91 ± 0.0812.79 ± 0.17
8 4-(Trifluoromethyl)phenyl13.04 ± 0.0212.99 ± 0.09
Acarbose (Standard) -10.98 ± 0.0310.79 ± 0.17

Data sourced from a study on 5-amino-nicotinic acid derivatives. d-nb.info

Kinase Inhibition

Derivatives based on a 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide scaffold have been designed and synthesized as inhibitors of MEK and RAF kinases. nih.gov One compound, 16b , was identified as a potent inhibitor of MEK1, BRAF, and BRAFV600E with IC50 values of 28, 3, and 3 nM, respectively. nih.gov This compound acts by stabilizing the MEK/RAF complex. nih.gov It also demonstrated high selectivity, showing no significant inhibition of 312 other human kinases at a concentration of 1 µM. nih.gov

In another study, a series of 2-pyridone derivatives were synthesized and evaluated for their inhibitory activity against c-Src kinase. chapman.edu Eight of these compounds showed c-Src kinase inhibitory activity with IC50 values below 25 µM. chapman.edu The most potent compound, 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one (36) , had an IC50 value of 12.5 µM. chapman.edu This compound did not show significant activity against EGFR, MAPK, and PDK kinases at concentrations up to 300 µM. chapman.edu

Cyclooxygenase (COX-1/2) Inhibition

Derivatives of 1,2,4-triazole (B32235) have shown potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. csfarmacie.czprolekare.cz In a study of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazol-3-thiol, molecular docking simulations predicted that several compounds could bind to both COX-1 and COX-2. csfarmacie.czprolekare.cz Compounds 2e and 2g exhibited strong binding energies of –7.843 and –7.796 kcal/mol, respectively, with predicted inhibition constants of 0.135 and 0.146 µM. csfarmacie.czprolekare.cz These findings suggest a higher affinity for the enzyme compared to ibuprofen. prolekare.cz The selectivity index indicated that these compounds might be more selective for COX-1 over COX-2. csfarmacie.czprolekare.cz

Furthermore, novel 4-fluorobenzamide (B1200420) derivatives have been synthesized and evaluated for their COX-1 and COX-2 inhibitory potential. researchgate.net Several of these compounds showed potent and selective inhibition of COX enzymes. researchgate.net

Phosphoinositide Phospholipase C (PI-PLC) Inhibition

Phosphoinositide-specific phospholipase C (PI-PLC) is a family of enzymes that hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comwikipedia.org These enzymes are crucial for various signal transduction pathways. mdpi.comwikipedia.org The aminosteroid (B1218566) U73122 is a known inhibitor of PI-PLC, though its selectivity across different isoforms has not been fully established. guidetopharmacology.org Research has shown that nuclear PI-PLC activity is inhibited by the selective inhibitor 1-O-octadeyl-2-O-methyl-sn-glycero-3-phosphocholine, which can lead to a cell cycle blockade in the G2 phase. nih.gov While direct studies on this compound derivatives as PI-PLC inhibitors are not specified in the provided context, the general importance of PI-PLC as a therapeutic target is well-established. mdpi.comguidetopharmacology.org

Other Enzyme Targets

Derivatives of 4-aminobenzohydrazide (B1664622) have been investigated as inhibitors of cholinesterases. researchgate.net Specifically, 4-amino-3-bromo-5-fluorobenzohydrazide was found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 0.59 µM and 0.15 µM, respectively. researchgate.net

Other Significant Biological Activities

Beyond their primary applications, derivatives originating from the this compound scaffold have been investigated for a range of other pharmacological effects. These explorations leverage the versatile chemical nature of the hydrazide functional group and the influence of the substituted phenyl ring to interact with various biological targets. Significant research has been directed towards evaluating their potential as antioxidants and as dual anti-inflammatory and analgesic agents.

Antioxidant Potential

The search for effective antioxidants is driven by the need to counteract oxidative stress, a condition linked to numerous diseases, including neurodegenerative disorders and cancer. pensoft.net Hydrazone derivatives, which can be synthesized from hydrazides like this compound, are a class of compounds that have demonstrated notable antioxidant capabilities. researchgate.netresearchgate.net Their activity is often attributed to their ability to scavenge free radicals, thereby neutralizing these harmful reactive species. nih.gov

The antioxidant mechanism of these derivatives is closely tied to their molecular structure. The presence of the azomethine group (–C=N–) is a common feature in these compounds, and substitutions on the aromatic rings play a crucial role in modulating their activity. nih.gov For instance, research on various hydrazone and related heterocyclic derivatives has shown that the inclusion of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3), on the phenyl ring can significantly enhance radical scavenging potential. nih.govnih.gov Conversely, the specific placement and type of halogen substituents can also influence antioxidant efficacy. researchgate.net

Studies on related structures like 1,2,4-triazole and thiazole (B1198619) derivatives, which share common synthetic pathways with hydrazide derivatives, have provided further insights. For example, certain 2-amino-5-methylthiazol derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety have shown significant scavenging effects against DPPH, hydroxyl, and superoxide (B77818) radicals. nih.gov Similarly, derivatives of 4-R-5-phenethyl-4H-1,2,4-triazole-3-thiols have exhibited potent antioxidant activity, in some cases exceeding that of standard reference compounds. pensoft.net The evaluation of these compounds typically involves a battery of in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, hydrogen peroxide scavenging activity (HPSA), and the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. researchgate.netnih.gov

Table 1: Antioxidant Activity of Selected Hydrazone and Heterocyclic Derivatives

Compound ClassSpecific Derivative ExampleAssay MethodKey Findings (IC50 values or % Activity)Reference
Edaravone DerivativesDerivative L6H2O2 Scavenging (HPSA)Higher activity than standard ascorbic acid. nih.gov
Edaravone DerivativesDerivatives L4, L6, L7DPPH Radical ScavengingIC50 values ranged from 2.94 to 5.84 µg. nih.gov
2-Amino-5-methylthiazol DerivativesCompound 6a (with two methoxy groups)Superoxide Radical ScavengingActivity comparable to standard. nih.gov
2-Amino-5-methylthiazol DerivativesCompound 6e (with methoxy and hydroxyl groups)DPPH Radical ScavengingShowed dominant activity with an IC50 value of 15.0 µg/mL. nih.gov
Isatin-Carbohydrazone DerivativesCompound with fluorine substituent (Compound 18)DPPH Radical ScavengingExhibited good activity. researchgate.net
4-R-5-phenethyl-4H-1,2,4-triazole-3-thiolsCompounds 1, 5, 10Non-enzymatic initiation of VROHigh antioxidant activity, reducing TBC-AP content by 32.40-33.06%. pensoft.net

Anti-inflammatory and Analgesic Effects

Derivatives of hydrazides and related nitrogen-containing heterocyclic compounds have been a fertile ground for the discovery of new anti-inflammatory and analgesic agents. researchgate.netnih.gov The core hydrazide structure serves as a versatile template that can be modified to create molecules with potent activity, often aimed at inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). csfarmacie.cz

Research into 4-fluorobenzamide-based derivatives has highlighted the potential of this class of compounds to yield promising anti-inflammatory and analgesic agents with improved gastric safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net For example, a 4-chlorophenyl derivative within this series demonstrated a potent inhibition of edema (92.36%) in animal models and a complete (100%) protection in writhing tests for analgesia. researchgate.net This particular compound also showed a favorable COX-2 selectivity index, suggesting a mechanism that could spare the gastrointestinal tract from the adverse effects associated with COX-1 inhibition. researchgate.net

Similarly, studies on benzothiazole derivatives incorporating a benzohydrazide moiety have identified compounds with significant anti-inflammatory and analgesic properties. jyoungpharm.org Structure-activity relationship (SAR) analyses revealed that substitutions on the benzohydrazide ring, particularly with halogen groups or electron-rich moieties like -NH or -OH, were critical for enhancing biological activity. jyoungpharm.org In silico molecular docking studies have further supported these findings, showing strong binding affinities of the synthesized compounds to the active sites of COX enzymes. jyoungpharm.org The synthesis of derivatives from precursors like 2-bromo-4-fluorobenzohydrazide (B2423551) to form 1,2,4-triazole compounds has been explored as a strategy to develop new anti-inflammatory drugs. csfarmacie.cz These investigations underscore the therapeutic potential of modifying the this compound structure to develop effective dual-action agents for pain and inflammation.

Table 2: Anti-inflammatory and Analgesic Activity of Selected Hydrazide and Benzamide Derivatives

Compound ClassSpecific Derivative ExampleBiological Activity AssessedModel/AssayKey FindingsReference
4-Fluorobenzamide Derivatives4-chlorophenyl derivative 4bAnti-inflammatoryEdema Inhibition92.36% inhibition. researchgate.net
4-Fluorobenzamide Derivatives4-chlorophenyl derivative 4bAnalgesicWrithing Protection100% protection. researchgate.net
4-Fluorobenzamide Derivatives4-chlorophenyl derivative 4bEnzyme InhibitionCOX-2 Selectivity IndexSelectivity index of 5.75, better than celecoxib. researchgate.net
Benzothiazole-Benzohydrazide DerivativesCompound 3C (with Iodo group)Anti-inflammatoryCarrageenan-induced paw oedema78.11% inhibition at 3 hr. jyoungpharm.org
Benzothiazole-Benzohydrazide DerivativesCompound 3C (with Iodo group)AnalgesicED50 determinationED50 of 68 mM/kg after 2 hr, comparable to celecoxib. jyoungpharm.org
Pyrimidine DerivativesCompounds C18a, C20, C21b, C22AnalgesicNot specifiedShowed the most significant analgesic effects. nih.gov
Pyrimidine DerivativesAll tested compounds except C18bAnti-inflammatoryCarrageenan-induced paw edemaShowed significant anti-inflammatory effect. nih.gov

Computational Chemistry and Molecular Modeling of 5 Amino 2 Fluorobenzohydrazide and Its Analogues

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 5-Amino-2-fluorobenzohydrazide, and a biological target.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking studies are crucial for predicting how a ligand like this compound and its analogues bind to a receptor's active site and for estimating the strength of this interaction, often expressed as binding affinity. These predictions are fundamental in the early stages of drug discovery. csfarmacie.czresearchgate.netbiorxiv.org

Various studies have utilized molecular docking to evaluate the binding potential of benzohydrazide (B10538) derivatives. For instance, new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been docked against cyclooxygenase (COX-1/2) enzymes, with binding energies ranging from -6.672 to -7.843 kcal/mol. csfarmacie.cz Compounds with higher negative binding energies are considered to have a greater potential for inhibition. csfarmacie.cz Similarly, docking studies on piperlongumine (B1678438) analogues with the hGST receptor have revealed binding affinities, with one of the most effective inhibitors showing a free binding energy of -8.14 kcal/mol. researchgate.net

The process often involves preparing the protein and ligand structures, defining a "grid box" around the active site, and then using a scoring function to rank the different binding poses. acs.org The reliability of the docking procedure can be validated by "redocking" a known co-crystallized ligand and comparing the root-mean-square deviation (RMSD) between the predicted and the experimental pose. acs.org

It's important to note that the binding affinity can be influenced by the specific structural features of the ligand and the amino acid residues in the receptor's binding pocket. nih.govmdpi.com The prediction of these interactions provides a rational basis for designing new molecules with improved potency and selectivity. nih.gov

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of a ligand-receptor complex is governed by a variety of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net Molecular docking simulations are instrumental in identifying and visualizing these crucial interactions.

Hydrogen bonds, formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen, are particularly important for the specificity of ligand binding. rsc.orgresearchgate.net For example, in the docking of a hydrazone ligand with a target enzyme, the N-H group of the hydrazide was found to be a crucial hydrogen bond donor. acs.org The amino and carbonyl groups in benzohydrazide derivatives are also frequently involved in forming hydrogen bonds with receptor active sites. bohrium.com

Hydrophobic interactions occur between nonpolar regions of the ligand and the receptor. These interactions are also significant contributors to binding affinity. scispace.com For instance, docking studies of glucocorticoid analogues have revealed additional hydrophobic interactions that contribute to their high potency. mdpi.com

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of molecules.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations are widely used to analyze the electronic structure of molecules, including this compound and its analogues. These calculations can determine properties like frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting a molecule's reactivity and kinetic stability. dntb.gov.uaresearchgate.net The energy gap between the HOMO and LUMO can indicate the molecule's chemical stability. researchgate.net

Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed to study electron delocalization and intermolecular interactions. bohrium.com Molecular Electrostatic Potential (MEP) maps are also generated to identify the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of a molecule, which are important for understanding its interaction with other molecules. researchgate.netdntb.gov.ua

These computational methods have been applied to various benzohydrazide derivatives to predict their reactivity and stability. acs.orgbohrium.com For example, DFT studies on a hydrazone ligand and its metal complex helped to explain their relative reactivity and stability, which correlated with their performance in docking studies. acs.org

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional shape or conformation of a molecule is critical to its biological activity. Conformational analysis aims to identify the most stable conformations of a molecule. scribd.comrsc.org Quantum chemical methods are used to perform geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule. mdpi.com

The accuracy of these calculations depends on the chosen theoretical method and basis set. mdpi.com For instance, in a study of an E-N'-(3,4-dimethoxybenzylidene)-4-fluorobenzohydrazide, the M06-2X functional with the 6-311++G(d,p) basis set was found to provide the best agreement between theoretical and experimental structural parameters. bohrium.com The optimized geometry can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds. nih.gov

The process of developing a QSAR model involves several steps: selecting a dataset of compounds with known activities, calculating molecular descriptors that quantify various aspects of their chemical structure, and then using statistical methods like multilinear regression (MLR) to build a predictive model. nih.govdovepress.com The quality of a QSAR model is assessed using various statistical parameters, such as the correlation coefficient (r²), and it must be validated to ensure its predictive power. nih.govmdpi.com

For example, a QSAR study on xanthone (B1684191) derivatives as anti-tuberculosis agents identified that electronic descriptors were important for their activity. nih.gov Another study on xanthone derivatives as anticancer agents found that net atomic charges, dipole moment, and logP were the most significant descriptors. dovepress.com These models can then be used to guide the design of new analogues with potentially enhanced activity. nih.gov

Future Research Directions and Therapeutic Prospects

Rational Design and Synthesis of Next-Generation 5-Amino-2-fluorobenzohydrazide Derivatives

The rational design of next-generation derivatives of this compound is a critical step toward developing potent and selective therapeutic agents. This process relies heavily on understanding the structure-activity relationships (SAR) of related molecules to guide the synthesis of novel compounds with improved pharmacological profiles.

Future synthetic strategies will likely focus on several key modifications of the parent molecule. The hydrazide functional group is a particularly attractive site for derivatization, allowing for the creation of a wide array of hydrazones, amides, and heterocyclic rings such as 1,2,4-triazoles and oxadiazoles. orientjchem.org For instance, the reaction of the hydrazide with various aldehydes and ketones can yield a library of Schiff base derivatives. researchgate.net The substituents on these appended aromatic or heterocyclic rings can be systematically varied to probe their influence on biological activity. Research on aromatic acylhydrazones has demonstrated that substitutions on the phenyl ring, such as fluorine or trifluoromethyl groups, can significantly impact antifungal activity and selectivity. nih.gov

Furthermore, the amino group at the 5-position and the fluorine atom at the 2-position of the benzoyl moiety are crucial for biological interactions and can be leveraged for optimization. The position and nature of substituents on the pentacyclic skeleton of benzimidazole (B57391) derivatives, which share an amino-substituted aromatic core, have been shown to strongly influence antiproliferative activity. mdpi.com Similarly, SAR studies on 2-aminobenzofuran derivatives revealed that specific substitutions are key for potent P-glycoprotein inhibition. nih.gov These findings suggest that creating analogs of this compound with different substituents on the aromatic ring could lead to compounds with enhanced potency and target specificity.

The synthesis of these novel derivatives can be achieved through established organic chemistry methodologies, including microwave-assisted and photochemical reactions, which can accelerate the drug discovery process. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas

While the specific biological targets of this compound are not yet fully elucidated, the diverse activities of structurally related compounds suggest a broad range of potential therapeutic applications. Future research should focus on screening derivatives against various biological targets to uncover novel mechanisms of action.

Anticancer Activity: The development of anticancer agents is a promising avenue. Derivatives of similar scaffolds, such as 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide, have been identified as potent inhibitors of the MEK/RAF kinase complex, which is crucial in cancer cell proliferation. nih.govresearchgate.net Another related compound, 4-amino-3-bromo-5-fluorobenzohydrazide, has shown inhibitory activity against cell lines like MCF-7 and T47D. nih.gov Therefore, derivatives of this compound should be investigated for their potential as inhibitors of key signaling pathways implicated in cancer.

Neurodegenerative Diseases: There is potential for developing treatments for neurodegenerative disorders like Alzheimer's disease. For example, 4-amino-3-bromo-5-fluorobenzohydrazide has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in Alzheimer's therapy. nih.gov This indicates that the aminofluorobenzohydrazide core could serve as a scaffold for novel cholinesterase inhibitors.

Antimicrobial and Antifungal Activity: The hydrazone moiety is present in many compounds with significant antimicrobial activity. researchgate.net Aryl hydrazides have demonstrated antimycobacterial properties by targeting the tryptophan biosynthetic pathway. uniroma1.it Moreover, aromatic acylhydrazones have emerged as potent inhibitors of fungal glucosylceramide synthesis, presenting a promising target for next-generation antifungal agents. nih.gov This suggests that this compound derivatives could be developed into new classes of antibiotics or antifungals.

Anti-inflammatory Activity: Hydrazone derivatives have also been evaluated as anti-inflammatory agents. researchgate.net Compounds based on a thiazolidine-2,4-dione moiety have shown significant inhibition of inducible nitric oxide synthase (iNOS) activity and cyclooxygenase (COX)-2-derived prostaglandin (B15479496) E2 (PGE2) production. nih.gov This opens the door for designing this compound derivatives as potential treatments for inflammatory diseases.

The following table summarizes potential biological targets for derivatives based on the activities of structurally related compounds.

Potential Biological TargetTherapeutic AreaReference Compound Class
MEK/RAF Kinase ComplexCancer5-Amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide
Acetylcholinesterase (AChE)Alzheimer's Disease4-Amino-3-bromo-5-fluorobenzohydrazide
Fungal Glucosylceramide SynthesisFungal InfectionsAromatic Acylhydrazones
P-glycoprotein (P-gp)Cancer (Multidrug Resistance)2-Aminobenzofuran derivatives
Inducible Nitric Oxide Synthase (iNOS)InflammationThiazolidine-2,4-dione derivatives
Tryptophan Biosynthesis PathwayMycobacterial InfectionsAryl Hydrazides

Application of Advanced Computational and AI-Driven Drug Discovery Methodologies

Molecular docking studies can be employed to predict the binding modes of novel derivatives within the active sites of potential biological targets. nih.gov This in silico approach allows for the prioritization of compounds for synthesis and biological testing. For example, docking studies were used to understand how a thiazolidine-dione derivative fit into the active site of murine iNOS. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their biological activities. These models can then be used to predict the potency of virtual compounds, guiding the design of more effective molecules.

Furthermore, AI and machine learning algorithms can analyze large datasets from high-throughput screening and chemical libraries to identify novel scaffolds and predict potential off-target effects. In silico prediction of binding affinities and other drug-like properties is becoming a standard part of the drug discovery pipeline. google.com

Synergistic Approaches with Existing Therapeutic Agents

Investigating the potential of this compound derivatives in combination therapies represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance.

In oncology, many cancers develop multidrug resistance (MDR), often through the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Novel 2-aminobenzofuran derivatives have been shown to sensitize resistant cancer cells to conventional chemotherapeutic agents like vincristine, paclitaxel, and doxorubicin. nih.gov Future studies should explore whether this compound derivatives can act as P-gp inhibitors, potentially reversing MDR and revitalizing the effectiveness of existing anticancer drugs.

In the context of infectious diseases, combination therapy is a cornerstone of treatment, particularly for fungal infections and tuberculosis. Research on aromatic acylhydrazones has shown that these compounds can exhibit synergistic or additive effects when combined with clinical antifungal drugs like voriconazole. nih.gov This suggests that derivatives of this compound could be developed as part of a combination regimen to improve treatment outcomes and reduce the likelihood of resistance.

By exploring these synergistic approaches, the therapeutic utility of this compound derivatives could be significantly expanded, offering new hope for treating complex and resistant diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.